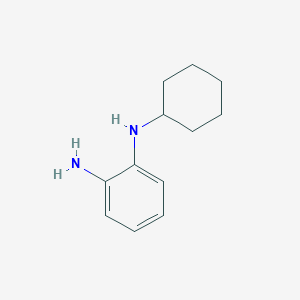

N-(2-aminophenyl)-N-cyclohexylamine

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for “N-(2-aminophenyl)-N-cyclohexylamine” were not found, there are general methods for synthesizing similar compounds. For instance, N-(2-aminophenyl)isoindoles can be prepared by the reaction of o-(bromomethyl)benzophenones with 1,2-phenylenediamines .

Chemical Reactions Analysis

While specific reactions involving “N-(2-aminophenyl)-N-cyclohexylamine” were not found, similar compounds such as N-(2-aminophenyl)isoindoles have been studied. These compounds can react with Ac2O to form 1,N-diacetyl- or 1,N,N-triacetyl derivatives .

Applications De Recherche Scientifique

1. Synthesis of Secondary Amides

- Summary of Application: N-(2-aminophenyl)-N-cyclohexylamine is used in the synthesis of secondary amides utilizing easily accessible N-(2-aminophenyl)benzamide and phenyl isocyanate .

- Methods of Application: The strategy involves a sequential nucleophilic/intramolecular addition process of phenyl isocyanate, followed by transamidation . This protocol features atom-economy, practicality, a one-pot two-step reaction, and facile preparation of substrates .

- Results or Outcomes: The leaving group can be easily recuperated as a carbonylated N-heterocycle, which holds notable relevance in pharmaceutical applications .

2. Anti-Cancer Drug Synthesis

- Summary of Application: N-(2-aminophenyl)-N-cyclohexylamine is used in the synthesis of the anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide .

- Methods of Application: The compound was synthesized in a good yield and characterized by different spectroscopic techniques (1H, 13CNMR, and LC-MS), and the structure was confirmed by X-ray diffraction (XRD) studies .

- Results or Outcomes: The XRD data confirms that the crystal structure is orthorhombic with space group of Pca21 . The intermolecular interactions (N–H … O and N–H … Cg) inside the molecule stabilize the crystal structure .

3. Synthesis of Pyrrolo[1,2-a]-quinoxalines

- Summary of Application: N-(2-Aminophenyl)pyrroles, which can be derived from N-(2-aminophenyl)-N-cyclohexylamine, were found to be convenient reagents for the synthesis of pyrrolo[1,2-a]-quinoxalines .

- Methods of Application: The reaction of N-(2-aminophenyl)pyrroles with equivalents of one-atom synthons led to the formation of С(3а)–С(4) and С(4)–N(5) bonds of the pyrrolo[1,2-a]-quinoxaline system .

- Results or Outcomes: The synthesis of pyrrolo[1,2-a]-quinoxalines was successfully achieved .

4. Synthesis of Secondary Amides

- Summary of Application: N-(2-aminophenyl)-N-cyclohexylamine is used in the synthesis of secondary amides utilizing easily accessible N-(2-aminophenyl)benzamide and phenyl isocyanate .

- Methods of Application: The strategy involves a sequential nucleophilic/intramolecular addition process of phenyl isocyanate, followed by transamidation . This protocol features atom-economy, practicality, a one-pot two-step reaction, and facile preparation of substrates .

- Results or Outcomes: The leaving group can be easily recuperated as a carbonylated N-heterocycle, which holds notable relevance in pharmaceutical applications .

5. Anti-Cancer Drug Synthesis

- Summary of Application: N-(2-aminophenyl)-N-cyclohexylamine is used in the synthesis of the anti-cancer drug N-(2-Aminophenyl)-2-(2-isopropylphenoxy) acetamide .

- Methods of Application: The compound was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene, using dry DCM as solvent lutidine and TBTU as coupling agent at room temperature .

- Results or Outcomes: The synthesized compound was characterized by different spectroscopic techniques .

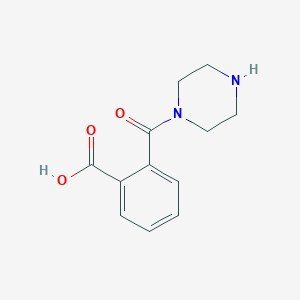

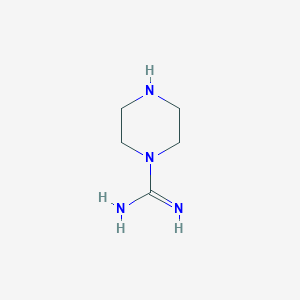

6. Dual Inhibitors for Bcr-Abl and Histone Deacetylase

- Summary of Application: N-(2-aminophenyl)-N-cyclohexylamine is used in the design of novel Bcr-Abl and histone deacetylase dual inhibitors .

- Methods of Application: The designed compounds were synthesized and tested, showing inhibitory activity against Bcr-Abl and HDAC1 .

- Results or Outcomes: The representative dual Bcr-Abl/HDAC inhibitors showed potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 in cellular assays .

7. Synthesis of Secondary Amides

- Summary of Application: N-(2-aminophenyl)-N-cyclohexylamine is used in the synthesis of secondary amides utilizing easily accessible N-(2-aminophenyl)benzamide and phenyl isocyanate .

- Methods of Application: The strategy involves a sequential nucleophilic/intramolecular addition process of phenyl isocyanate, followed by transamidation . This protocol features atom-economy, practicality, a one-pot two-step reaction, and facile preparation of substrates .

- Results or Outcomes: The leaving group can be easily recuperated as a carbonylated N-heterocycle, which holds notable relevance in pharmaceutical applications .

8. Anti-Cancer Drug Synthesis

- Summary of Application: N-(2-aminophenyl)-N-cyclohexylamine is used in the synthesis of the anti-cancer drug N-(2-Aminophenyl)-2-(2-isopropylphenoxy) acetamide .

- Methods of Application: The compound was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene, using dry DCM as solvent lutidine and TBTU as coupling agent at room temperature .

- Results or Outcomes: The synthesized compound was characterized by different spectroscopic techniques .

9. Dual Inhibitors for Bcr-Abl and Histone Deacetylase

- Summary of Application: N-(2-aminophenyl)-N-cyclohexylamine is used in the design of novel Bcr-Abl and histone deacetylase dual inhibitors .

- Methods of Application: The designed compounds were synthesized and tested, showing inhibitory activity against Bcr-Abl and HDAC1 .

- Results or Outcomes: The representative dual Bcr-Abl/HDAC inhibitors showed potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 in cellular assays .

Orientations Futures

While specific future directions for “N-(2-aminophenyl)-N-cyclohexylamine” were not found, similar compounds have been studied for their potential applications. For instance, N-(2-aminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide derivatives have shown potential to inhibit the receptor-binding domain (RBD) of SARS-CoV-2 spike glycoprotein .

Propriétés

IUPAC Name |

2-N-cyclohexylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQACKMXMLJSWFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363986 | |

| Record name | N~1~-Cyclohexylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827703 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(2-aminophenyl)-N-cyclohexylamine | |

CAS RN |

74628-31-2 | |

| Record name | N~1~-Cyclohexylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

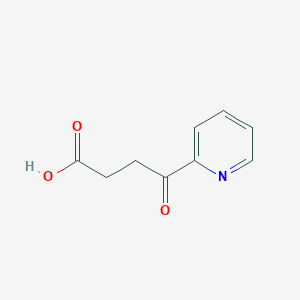

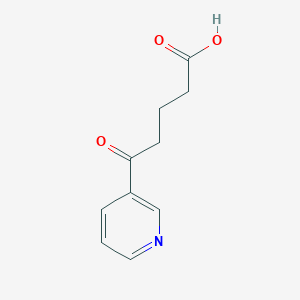

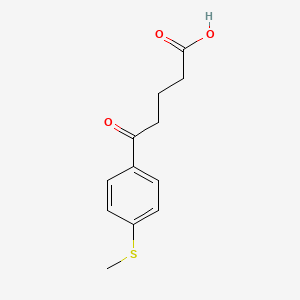

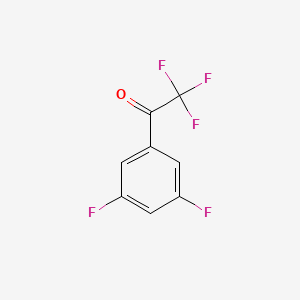

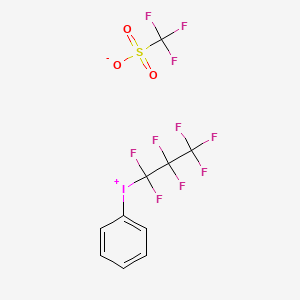

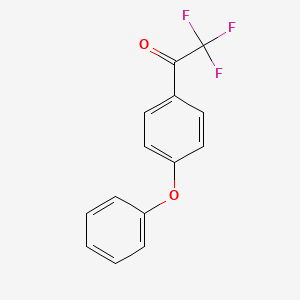

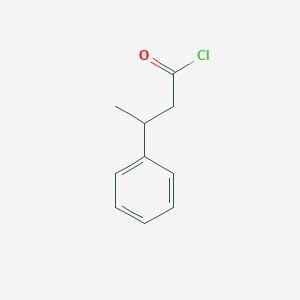

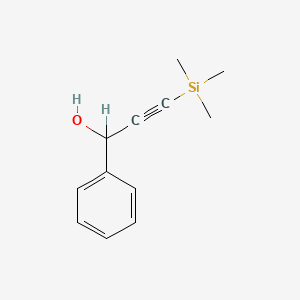

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.